molecular formula C31H41N5O5S2 B6174087 rac-propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]-2-(tert-butylsulfamoyl)phenyl}-1,3-thiazol-2-yl)cyclohexyl]carbamate, trans CAS No. 2301084-99-9

rac-propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]-2-(tert-butylsulfamoyl)phenyl}-1,3-thiazol-2-yl)cyclohexyl]carbamate, trans

Cat. No.: B6174087
CAS No.: 2301084-99-9
M. Wt: 627.8
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Description

The compound rac-propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]-2-(tert-butylsulfamoyl)phenyl}-1,3-thiazol-2-yl)cyclohexyl]carbamate, trans is a stereochemically defined carbamate derivative featuring a cyclohexyl core substituted with a thiazole ring. The thiazole moiety is further functionalized with a phenyl group bearing dual substituents: a benzylcarbamoyl amino group and a tert-butylsulfamoyl group. The trans configuration of the cyclohexyl ring (1r,4r) confers distinct spatial orientation, which may influence its physicochemical properties and biological interactions.

While direct synthesis data for this compound are absent in the provided evidence, structurally related carbamates (e.g., thiazolylmethylcarbamates in ) are synthesized via multi-step reactions involving coupling of amine intermediates with activated carbamate precursors under controlled conditions. For example, similar compounds often employ dioxane as a solvent and acid catalysts, yielding products with >90% purity after chromatographic purification .

Properties

CAS No.

2301084-99-9

Molecular Formula

C31H41N5O5S2

Molecular Weight

627.8

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound ID Core Structure Key Substituents Stereochemistry Reference
Target Compound Cyclohexyl-thiazole Benzylcarbamoyl, tert-butylsulfamoyl trans (1r,4r) N/A
Compound x () Hexane-thiazole Hydroperoxypropan-2-yl, methylurea S-configuration at multiple centers
Compound y () Hexane-thiazole Hydroperoxypropan-2-yl, methylurea S/R-configuration mix
rac-tert-butyl carbamate () Triazolo-pyridine Chloro, fluoro, carbamate Racemic mixture

Key Differences :

  • This may improve metabolic stability but reduce solubility .
  • Stereochemistry: The trans-cyclohexyl configuration in the target compound contrasts with the racemic triazolo-pyridine core in .
Solvent and Reaction Optimization
  • Target Compound : Likely requires polar aprotic solvents (e.g., dioxane) for solubility, similar to . Solvent-free methods () are less feasible due to the compound’s complexity .
  • Analogues : Hydrophobic substituents in Compounds x/y necessitate dichloromethane or THF for dissolution, increasing environmental and safety concerns .

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